

Performance of Everolimus-d4 in Diverse Biological Matrices: A Comparative Guide

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Compound of Interest

Compound Name: Everolimus-d4

Cat. No.: B10778739

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Everolimus, a potent mTOR inhibitor, is a critical immunosuppressant in transplantation medicine and a targeted therapy in oncology.[1][2][3] Due to its narrow therapeutic window and significant pharmacokinetic variability, precise monitoring of its concentration in biological matrices is essential for optimal patient outcomes.[1][4] This guide provides a comprehensive comparison of the analytical performance of **Everolimus-d4** as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Everolimus in various biological matrices.

Comparative Performance of Internal Standards

The choice of internal standard is paramount for accurate and precise bioanalytical methods, as it compensates for variability during sample preparation and analysis. Stably isotope-labeled internal standards, such as **Everolimus-d4**, are generally preferred over analog internal standards.

One study directly compared the performance of **Everolimus-d4** with an analog internal standard, 32-desmethoxyrapamycin, for the quantification of Everolimus in whole blood.[5] While both internal standards demonstrated acceptable performance, **Everolimus-d4** offered a more favorable comparison with an independent LC-MS/MS reference method, exhibiting a better slope in the regression analysis (0.95 for **Everolimus-d4** vs. 0.83 for the analog).[5] Another study investigating the impact of replacing analog internal standards with isotopically labeled ones for a panel of immunosuppressants, including Everolimus, found that while isotopically labeled standards are generally considered superior, both types can yield results that are not statistically different.[6] However, the use of an isotopically labeled internal

standard like $^{13}\text{C}_2\text{D}_4$ -Everolimus has been shown to effectively compensate for ion suppression phenomena, maintaining method performance.[7]

Table 1: Comparison of **Everolimus-d4** and an Analog Internal Standard[5]

Performance Characteristic	Everolimus-d4	32-desmethoxyrapamycin (Analog)
Lower Limit of Quantification (LLOQ)	1.0 ng/mL	1.0 ng/mL
Analytical Recovery	98.3% - 108.1%	98.3% - 108.1%
Total Coefficient of Variation (CV)	4.3% - 7.2%	4.3% - 7.2%
Correlation (r) with Reference Method	> 0.98	> 0.98
Slope vs. Reference Method	0.95	0.83

Performance in Whole Blood

Whole blood is the most common matrix for therapeutic drug monitoring of Everolimus. Numerous validated LC-MS/MS methods have demonstrated the robust performance of **Everolimus-d4** in this matrix. These methods typically involve a simple protein precipitation step followed by rapid chromatographic separation and sensitive mass spectrometric detection. [1]

Table 2: Performance Characteristics of **Everolimus-d4** in Whole Blood LC-MS/MS Assays

Parameter	Method 1[1]	Method 2	Method 3[8]	Method 4[6]
Linearity Range	1.0 – 50.0 ng/mL	0.10 – 100 ng/mL	1 – 41 µg/L	Not Specified
Correlation Coefficient (R ²)	Not Specified	> 0.995	Not Specified	Not Specified
Accuracy (% Recovery)	93.9 - 101.6%	Not Specified	91% - 110% (Trueness)	9.1% (Median Accuracy)
Precision (% CV)	Not Specified	Not Specified	< 15%	< 10% (Within-day), < 8% (Between-day)
Lower Limit of Quantification (LLOQ)	1 ng/mL	0.10 ng/mL	1 µg/L	Not Specified
Analytical Recovery	93.9 - 101.6%	Not Specified	72% - 117%	Not Specified
Matrix Effect	Compensated by IS	Minimized	Not Significant	No carryover or matrix effects

Experimental Protocols

- Sample Preparation:
 - 100 µL of whole blood is mixed with 500 µL of a precipitation solution containing **Everolimus-d4** in a 1:4 (v/v) mixture of aqueous 0.1M ZnSO₄ and acetonitrile.
 - The mixture is vortexed for 10 seconds.
 - Incubated at room temperature for 10 minutes.
 - Centrifuged at 13,000 rpm for 10 minutes.
 - The supernatant is transferred for injection.
- LC-MS/MS Conditions:

- Details on the specific column, mobile phases, and mass spectrometer settings were not fully provided in the abstract.
- Sample Preparation:
 - 100 µL of whole blood is mixed with 200 µL of a precipitating reagent (1:4 ratio of 0.4 M zinc sulphate to methanol) containing **Everolimus-d4**.
 - Vortexed for 30 seconds.
 - Centrifuged at 10,000 rpm for 4 minutes.
 - Supernatant is injected into the LC-MS/MS system with online sample cleanup.
- LC-MS/MS Conditions:
 - LC System: Agilent 1260 LC system
 - Mass Spectrometer: Agilent 6460 or 6470 Triple Quadrupole
 - Ionization Mode: Not specified in the abstract
 - Monitored Transition: Everolimus: 975.6 → 908.5; **Everolimus-d4**: 979.6 → 912.5

Performance in Alternative Matrices

The utility of **Everolimus-d4** extends beyond traditional whole blood analysis to alternative sampling strategies like volumetric absorptive microsampling (VAMS) and in preclinical studies involving tissue matrices.

Volumetric Absorptive Microsampling (VAMS)

VAMS is a less invasive sampling technique that allows for the collection of a precise volume of blood.[2][3] A validated LC-MS/MS method using $^{13}\text{C}_2\text{D}_4$ -Everolimus as the internal standard demonstrated good accuracy (within 11.1%) and precision ($\leq 14.6\%$) for the quantification of Everolimus from VAMS samples.[2][3] The samples were also found to be stable for at least 362 days at ambient temperature.[2][3]

Brain Tissue

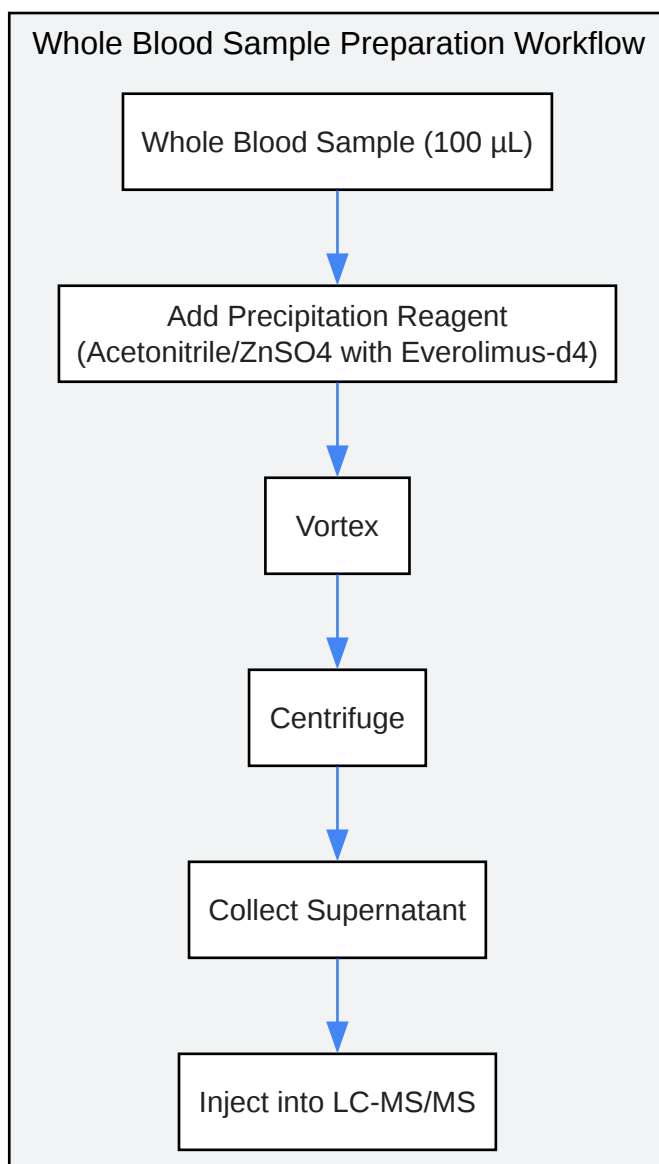
In a preclinical study, an LC-MS method using $^{13}\text{C}_2\text{D}_4$ -Everolimus as an internal standard was evaluated for the determination of Everolimus in mouse brain tissue.[7] The method showed excellent linearity and the internal standard effectively compensated for ion suppression, demonstrating the suitability of **Everolimus-d4** for accurate quantification in this complex matrix.

Table 3: Performance of **Everolimus-d4** in Alternative Matrices

Matrix	Method	Linearity Range	Accuracy	Precision (% CV)	Key Finding
VAMS	LC-MS/MS[2] [3]	Not Specified	Within 11.1%	$\leq 14.6\%$	Stable for at least 362 days at ambient temperature.
Brain Tissue	LC-MS[7]	4 - 100 ng/mL	82% - 109%	3% - 19%	$^{13}\text{C}_2\text{D}_4$ -Everolimus compensated for ion suppression.

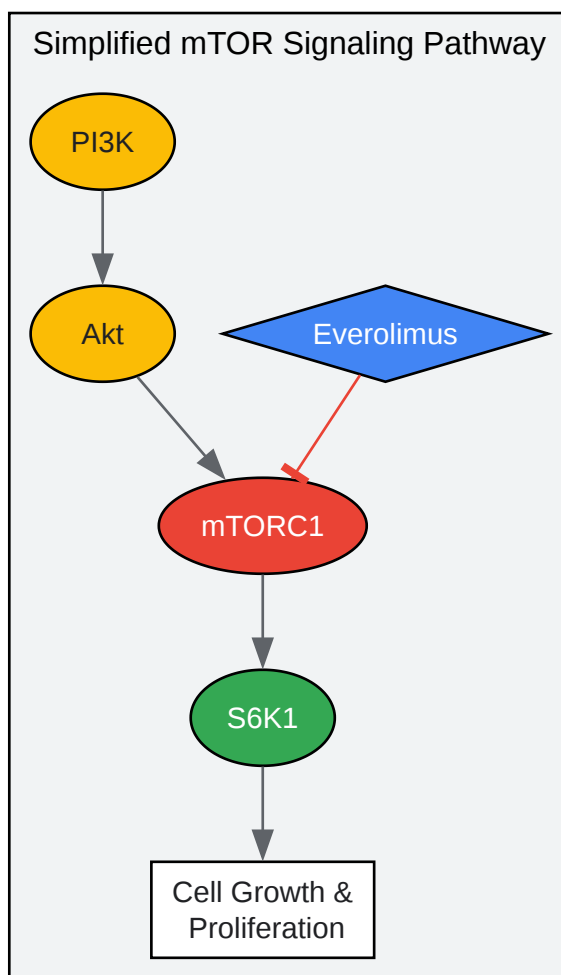
Experimental Workflows and Signaling Pathways

To visualize the analytical processes, the following diagrams illustrate a typical sample preparation workflow and the signaling pathway involving Everolimus.



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Caption: A typical protein precipitation workflow for whole blood samples.



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Caption: Everolimus inhibits the mTORC1 signaling pathway.

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